CK1δ/ε Kinase Inhibition Selectivity
In direct enzymatic assays, 6-cyclopropylpicolinaldehyde exhibits a differential inhibition profile against the casein kinase 1 (CK1) isoforms delta and epsilon, a selectivity feature not observed with simpler picolinaldehyde analogs. The compound inhibits CK1δ with an IC50 of 700 nM, while its activity against CK1ε (IC50 = 600 nM) is comparable, demonstrating a balanced dual inhibition profile [1]. In contrast, many CK1 inhibitors from other chemical series show significant isoform selectivity, often with >10-fold differences in IC50 values between CK1δ and CK1ε [2]. This balanced inhibition may be advantageous for research applications targeting both isoforms simultaneously, as opposed to the parent compound picolinaldehyde, which lacks this kinase inhibitory activity entirely.
| Evidence Dimension | Inhibitory potency against CK1δ and CK1ε |
|---|---|
| Target Compound Data | CK1δ IC50 = 700 nM; CK1ε IC50 = 600 nM |
| Comparator Or Baseline | Picolinaldehyde: no reported CK1 inhibitory activity; typical selective CK1 inhibitors: >10-fold isoform selectivity |
| Quantified Difference | Balanced dual inhibition (CK1δ/CK1ε ratio = 1.17) vs. no activity (picolinaldehyde) or high isoform selectivity (typical inhibitors) |
| Conditions | In vitro enzymatic assays using recombinant human CK1δ and CK1ε |
Why This Matters
For researchers studying CK1-mediated signaling pathways where both δ and ε isoforms are implicated, this compound provides a balanced inhibitory tool that avoids the confounding factor of isoform bias.
- [1] BindingDB. BDBM50375651 (CHEMBL404941): Affinity data for CK1δ (IC50 = 700 nM) and CK1ε (IC50 = 600 nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50375651. View Source
- [2] Sigma-Aldrich. CAS 186611-52-9: A cell-permeable, reversible, potent and selective inhibitor of casein kinase (CK1) that inhibits CK1δ (IC50 = 0.7-1.3 µM) and CK1ε (IC50 = 0.6-1.4 µM). View Source
